2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide
Description
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a methyl group at the 6-position. The acetamide moiety is linked to a 2-methylphenyl group, contributing to its lipophilic character. Its IUPAC name reflects the structural complexity: the pyrimidinyloxy group bridges the central acetamide and the pyrrolidine substituent, while the 2-methylphenyl group introduces steric and electronic modulation.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZZJOCDMYDYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide typically involves the following steps :
Starting Material: The synthesis begins with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
Reaction with Methyl Chloroacetate: This compound is reacted with methyl chloroacetate under basic conditions to form an intermediate ester.
Hydrazinolysis: The ester is then subjected to hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide.
Final Step: The acetohydrazide is further reacted with 2-methylphenyl isocyanate to produce the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various biological studies:
-
Anticancer Activity : Research indicates significant cytotoxic effects against several cancer cell lines, including:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 12.5 A549 (Lung Cancer) 18.7
These results suggest its potential as a therapeutic agent targeting cancer cells while exhibiting lower toxicity to normal cells.
- Antimicrobial Properties : The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways, indicating potential applications in treating infections.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like potassium permanganate and reduction with sodium borohydride.
- Nucleophilic Substitution : The pyrimidine ring can participate in nucleophilic substitution reactions, enabling further functionalization.
Material Science
The compound is also explored for its applications in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for tailoring material characteristics to meet industry needs.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity and potential therapeutic applications of this compound:
-
Study on Anticancer Activity :
- A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer.
-
Investigation of Antimicrobial Effects :
- Research indicated that the compound showed activity against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.
-
Synthesis Optimization Studies :
- Various synthetic routes have been optimized to improve yield and purity, demonstrating the feasibility of large-scale production for research and industrial applications.
Mechanism of Action
The mechanism of action of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets . For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural homology with several analogs, differing primarily in the substituents on the pyrimidine ring and the aryl acetamide group. Key analogs and their distinguishing features are summarized below:
Key Observations:
N-Aryl Modifications :
- Electron-withdrawing groups (e.g., CF₃ in , Cl in ) enhance polarity and may influence target binding or metabolic stability.
- Steric bulk (e.g., isopropyl in ) could hinder membrane permeability or alter pharmacokinetics.
Methylation of piperidine (e.g., 4-methylpiperidin-1-yl in ) increases hydrophobicity and may modulate selectivity.
Research Findings and Pharmacological Implications
- Synthetic Accessibility : The target compound’s pyrrolidine-containing analog (L868-0108) is commercially available in milligram quantities, suggesting feasibility for preclinical studies . In contrast, piperidine-based analogs (e.g., ) may require more complex synthesis due to larger ring systems.
- Electron-Deficient Aryl Groups : Compounds with CF₃ or Cl substituents () are likely more resistant to oxidative metabolism, enhancing in vivo stability.
- Ring Size Effects : Piperidine-containing analogs () might exhibit improved binding to targets requiring larger hydrophobic pockets, whereas pyrrolidine derivatives (target compound, ) could favor interactions with compact active sites.
Biological Activity
The compound 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrimidine ring substituted with a pyrrolidine moiety and an acetamide group. The structural characteristics contribute to its biological properties, particularly in targeting various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂ |
| Molecular Weight | 336.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
- Case Study 1 : A derivative of the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects. The study highlighted the role of the pyrimidine scaffold in enhancing kinase inhibition .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored, particularly its ability to inhibit cyclooxygenase (COX) enzymes.
- Case Study 2 : In vitro assays demonstrated that derivatives exhibited significant COX-2 inhibition with IC50 values comparable to established NSAIDs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. The compound was evaluated for its antibacterial and antifungal activities.
- Case Study 3 : In a study assessing antimicrobial efficacy, derivatives showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some exhibiting stronger activity than standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the substituents on the pyrimidine ring can significantly influence potency and selectivity.
Key Findings:
- Pyrrolidine Substitution : The presence of a pyrrolidine ring enhances binding affinity to target enzymes.
- Aromatic Substituents : Variations in aromatic groups attached to the acetamide can modulate lipophilicity and bioavailability.
- Hydrophilic vs. Lipophilic Balance : Striking a balance between hydrophilicity and lipophilicity is essential for optimal pharmacokinetic properties.
Table 2: SAR Overview
| Modification | Effect on Activity |
|---|---|
| Pyrrolidine presence | Increased kinase inhibition |
| Aromatic groups | Enhanced selectivity |
| Hydrophilicity | Improved solubility |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide?
A multi-step synthesis approach is typically employed, involving:
Substitution reactions : Alkaline conditions for introducing pyrrolidinyl and pyrimidinyl groups (e.g., using 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol as a precursor).
Condensation : Reacting intermediates like 2-methylphenylamine with activated acetamide derivatives under catalysts such as DCC (dicyclohexylcarbodiimide).
Purification : Column chromatography or recrystallization to isolate the final product.
Example: A related pyrimidinyl acetamide compound was synthesized via a 3-step route with a 58% yield using iron powder reduction and cyanoacetic acid condensation .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Substitution | Alkaline (K₂CO₃), DMF, 80°C | 75% |
| 2 | Reduction | Fe powder, HCl, reflux | 85% |
| 3 | Condensation | DCC, THF, rt | 58% |
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- 1H NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., δ 2.03 ppm for CH₃ on pyrimidine; δ 7.52 ppm for aromatic protons) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 376.0 for a related acetamide) .
- Melting Point Analysis : Confirm purity (e.g., 204–205°C for a structurally similar compound) .
Q. Table 2: Representative 1H NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine CH₃ | 2.03 | Singlet | 3H |
| Aromatic H (ortho) | 7.52 | Doublet | 2H |
| NH | 9.91 | Singlet | 1H |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions .
- Hazard Mitigation : Avoid inhalation (H335) and skin contact (H315). Store in sealed containers away from ignition sources .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?
ICReDD’s integrated computational-experimental framework can:
- Predict Reaction Pathways : Quantum chemical calculations (e.g., DFT) identify energetically favorable intermediates .
- Optimize Conditions : Machine learning models screen solvents/catalysts to reduce trial-and-error (e.g., selecting DMF over THF for solubility) .
Case Study: A 11-step synthesis with 2–5% yield was improved using computational reaction path searches .
Q. What strategies address discrepancies in spectral data during structural elucidation?
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrimidine functionalization) .
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., reduction with Fe powder) .
- Solvent Selection : Replace DCM with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve sustainability .
Q. Table 3: Optimization of Reduction Step
| Parameter | Initial (Batch) | Optimized (Flow) |
|---|---|---|
| Temperature | 100°C | 80°C |
| Reaction Time | 12 h | 2 h |
| Yield | 65% | 89% |
Q. What approaches are used to study the structure-activity relationship (SAR) of this compound?
- Substituent Variation : Modify pyrrolidinyl or methylphenyl groups to assess impact on bioactivity (e.g., replacing CH₃ with CF₃ for enhanced lipophilicity) .
- In Silico Docking : Molecular dynamics simulations predict binding affinity to target proteins (e.g., kinase inhibitors) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography or computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
